

An In-depth Technical Guide to 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Bromoundecanoic acid**

Cat. No.: **B048718**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **11-Bromoundecanoic acid**, a significant bifunctional molecule utilized in a variety of chemical syntheses, including pharmaceutical intermediates and polymer precursors. This document details its chemical identity, physicochemical properties, key experimental protocols, and applications.

Nomenclature

The standardized nomenclature and common synonyms for **11-Bromoundecanoic acid** are crucial for accurate identification in research and procurement.

- IUPAC Name: **11-bromoundecanoic acid**[\[1\]](#)[\[2\]](#)
- Synonyms: A variety of synonyms are used in literature and commercial listings.[\[1\]](#)[\[2\]](#)[\[3\]](#)
These include:
 - Undecanoic acid, 11-bromo-[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - 11-Bromohendecanoic acid[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - 11-Bromodecanoic acid[\[1\]](#)
 - ω -Bromoundecanoic acid[\[1\]](#)[\[4\]](#)

Physicochemical Properties

The following table summarizes the key quantitative data for **11-Bromoundecanoic acid**, providing a ready reference for experimental planning.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ BrO ₂	[1] [4]
Molecular Weight	265.19 g/mol	[1] [3]
CAS Number	2834-05-1	[1] [3]
Appearance	White to beige crystalline solid/chunks	[1] [3]
Melting Point	45-48 °C	[3]
Boiling Point	173-174 °C at 2 mmHg	
Density	~1.289 g/cm ³ (rough estimate)	[3] [4]
Flash Point	>230 °F (>110 °C)	[3]
Water Solubility	Insoluble	[3] [4]
pKa	4.78 ± 0.10 (Predicted)	[3]
Storage Temperature	2-8°C	[3]

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of **11-Bromoundecanoic acid** are presented below. These protocols are foundational for its application in further chemical synthesis.

A common method for the preparation of **11-Bromoundecanoic acid** involves the anti-Markovnikov addition of hydrogen bromide to undecenoic acid, a reaction often initiated by a peroxide in the absence of free oxygen.[\[5\]](#)

- Reaction Principle: The hydrobromination of the terminal alkene of undecenoic acid in the presence of a peroxide radical initiator leads to the bromine atom adding to the terminal

carbon.

- Materials:

- Undecenoic acid
- Hydrobromic acid (HBr)
- A peroxide initiator (e.g., benzoyl peroxide)
- A solvent with moderately reducing properties (e.g., toluene)[5]

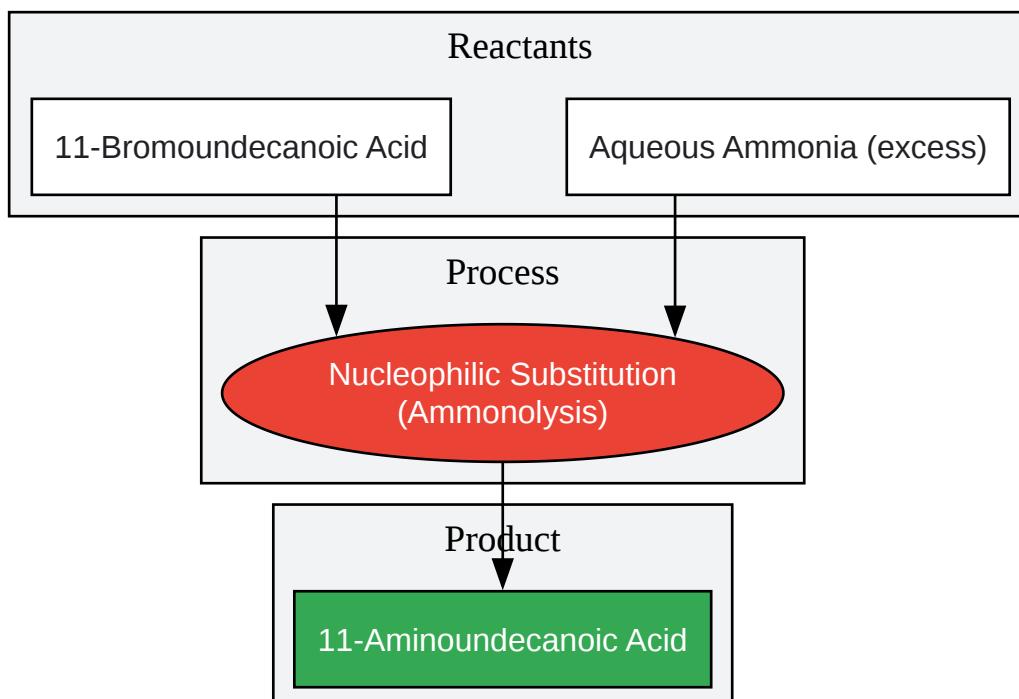
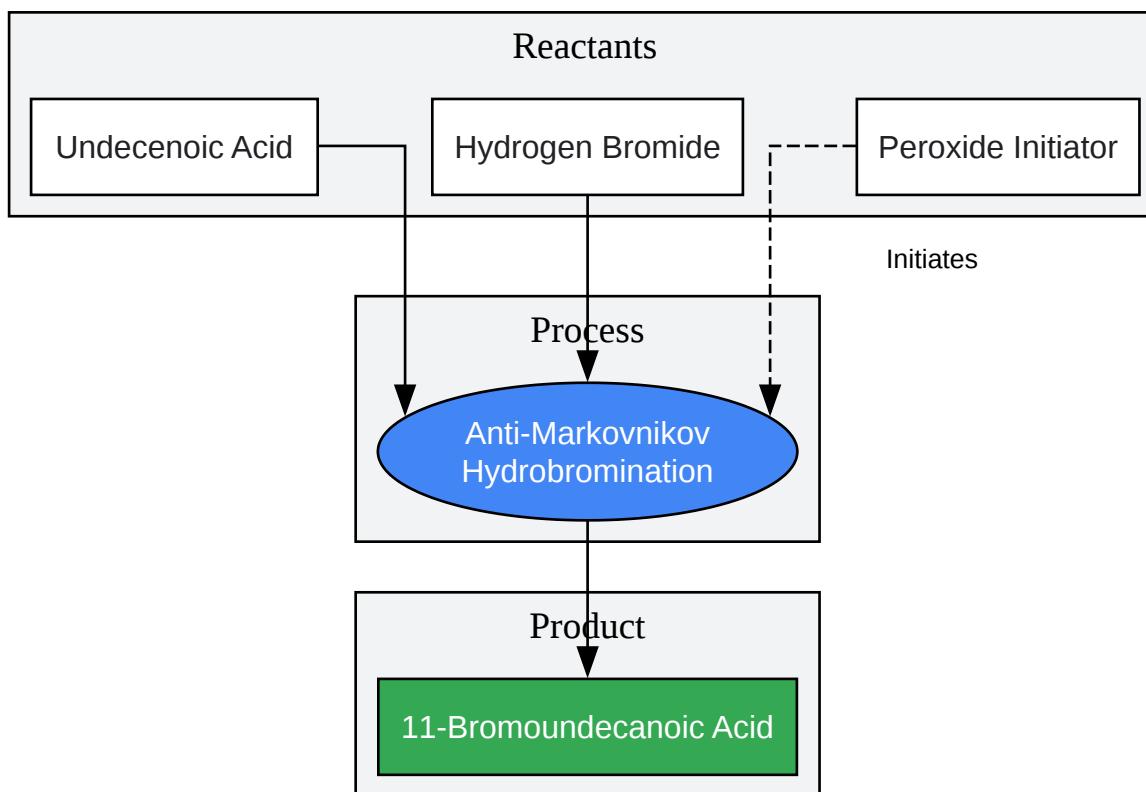
- Procedure:

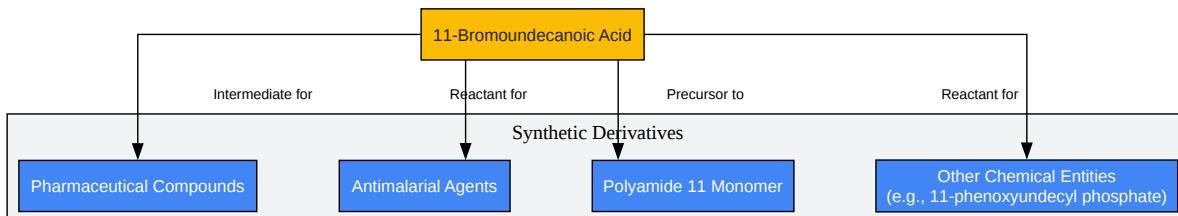
- Dissolve undecenoic acid in toluene within a reaction vessel.
- Add a catalytic amount of benzoyl peroxide.
- Bubble anhydrous hydrobromic acid gas through the solution while maintaining the reaction temperature. The reaction should be carried out in the absence of free oxygen to prevent side reactions.[5]
- Upon completion of the reaction, which can be monitored by techniques like thin-layer chromatography (TLC), the solvent is removed, often by distillation.[6]
- The resulting crude product is then purified. One method involves washing the oil phase and then cooling to promote crystallization.[6]
- The white crystals of **11-bromoundecanoic acid** are then collected by vacuum filtration. [6]

11-Bromoundecanoic acid is a key precursor for 11-aminoundecanoic acid, a monomer used in the production of Polyamide 11 (Nylon 11).[7]

- Reaction Principle: This is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia.
- Materials:

- **11-Bromoundecanoic acid**
- Aqueous ammonia (in excess)
- Procedure:
 - Disperse molten or non-molten **11-bromoundecanoic acid** in an aqueous solution of ammonia in a jacketed reactor equipped with a stirrer.[7]
 - The reaction is carried out with excess ammonia water under stirred conditions.[7]
 - The reaction medium is gradually heated. A typical protocol might involve starting at a low temperature (e.g., 15-25°C) and then incrementally increasing the temperature to control the reaction and minimize the formation of secondary amine impurities.[7] For example, a process might involve staged temperature increases from 22°C to 32°C over several hours.[7]
 - The reaction is driven to completion, consuming all the **11-bromoundecanoic acid**.[7]
 - The resulting 11-aminoundecanoic acid can then be isolated through filtration, washing, and drying.[7]



Applications in Research and Drug Development


11-Bromoundecanoic acid serves as a versatile intermediate in various fields:

- Pharmaceutical Industry: It is used as a chemical intermediate for synthesizing a range of pharmaceutical compounds.[3]
- Antimalarial Drug Development: It acts as a reactant in the preparation of hydroxy-substituted naphthoquinone cations, which have shown antiplasmodial properties.[3]
- Chemical Synthesis: It is a reactant for creating new chemical entities, such as 11-phenoxyundecyl phosphate and 11-hydroxytetradecanoic acid.
- Organic Chemistry Research: As a bromo-modified undecanoic acid, it is a valuable compound for studying the properties and reactions of similar molecules.[3]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and relationships involving **11-Bromoundecanoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. son daraorgan o.com [son daraorgan o.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 6. 11-Bromoundecanoic acid | 2834-05-1 [chemicalbook.com]
- 7. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 11-Bromoundecanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048718#11-bromoundecanoic-acid-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com